molecular formula C5H9N3O B089397 2-(2-Oxo-4-imidazolin-4-yl)ethylamine CAS No. 1004-21-3

2-(2-Oxo-4-imidazolin-4-yl)ethylamine

Cat. No. B089397
CAS RN: 1004-21-3
M. Wt: 127.14 g/mol
InChI Key: IPBJEUVWFPXMCE-UHFFFAOYSA-N
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Description

2-(2-Oxo-4-imidazolin-4-yl)ethylamine, also known as 2-oxo-4-imidazolidinyl ethylamine or histamine metabolite, is a naturally occurring compound found in the human body. It is a metabolite of histamine, which is an important neurotransmitter and immunomodulator in the body. 2-(2-Oxo-4-imidazolin-4-yl)ethylamine has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.

Scientific Research Applications

  • Histaminergic Properties : Plazzi, Bordi, and Impicciatore (1985) studied the synthesis of 2-(2-oxo-4-imidazolin-4-yl)ethylamine and found that significant structural modifications of critical moieties involved in the binding at H1- and H2-receptors resulted in a loss of histamine-like activity (Plazzi, Bordi, & Impicciatore, 1985).

  • Corrosion Inhibition : Zhang et al. (2015) discovered that novel imidazoline derivatives, including compounds similar to 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, act as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Zhang et al., 2015). Another study by Zhang et al. (2015) also demonstrated the corrosion inhibitory effect of bromide-substituted imidazoline on mild steel in hydrochloric acid (Zhang et al., 2015).

  • Monoamine Oxidase Inhibitors : A study by da S Sant' Anna et al. (2009) found that 2-imidazoline derivatives synthesized via ultrasound irradiation exhibited potent monoamine oxidase inhibitory activity, suggesting potential applications in neuropsychiatric disorder treatments (da S Sant' Anna et al., 2009).

  • Chromatography Studies : McCormack, Jones, and Rowland (2002) applied liquid chromatography/electrospray ionisation mass spectrometry to investigate imidazoline corrosion inhibitors, including compounds related to 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, in crude oils (McCormack, Jones, & Rowland, 2002).

  • Antimicrobial Studies : Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles derivatives from compounds including 2-(2-Oxo-4-imidazolin-4-yl)ethylamine and evaluated their antimicrobial activity, finding significant inhibitory effects (Gaonkar, Rai, & Prabhuswamy, 2006).

  • Biotin Synthesis : Zav’yalov et al. (2006) utilized 2-(2-Oxo-4-imidazolin-4-yl)ethylamine derivatives in the synthesis of biotin, showcasing its utility in the production of essential nutrients (Zav’yalov et al., 2006).

properties

IUPAC Name

4-(2-aminoethyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJEUVWFPXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143245
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-4-imidazolin-4-yl)ethylamine

CAS RN

1004-21-3
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Oxo-4-imidazolin-4-yl)ethylamine
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2-(2-Oxo-4-imidazolin-4-yl)ethylamine
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2-(2-Oxo-4-imidazolin-4-yl)ethylamine
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2-(2-Oxo-4-imidazolin-4-yl)ethylamine
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Reactant of Route 6
2-(2-Oxo-4-imidazolin-4-yl)ethylamine

Citations

For This Compound
2
Citations
PV Plazzi, F Bordi, M Impicciatore - Il Farmaco; Edizione Scientifica, 1985 - europepmc.org
Carrying on the study of the effects induced by substitution at position 2-of histamine imidazole ring, this article briefly reports the synthesis of 2-(2-oxo-4-imidazolin-4-yl) ethylamine. The …
Number of citations: 3 europepmc.org
X Zhou, Y Wu, Y Jiang, C Li, L Xu, P Cui, X She - Food Chemistry, 2023 - Elsevier
Integrated one–dimensional CuO–nanowire arrays/Cu–foam (CuO–NWAs/Cu–foam) nanostructure, which was fabricated by oxidation and calcination, has been newly utilized as non–…
Number of citations: 4 www.sciencedirect.com

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